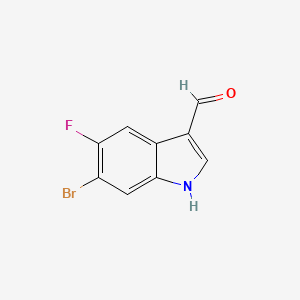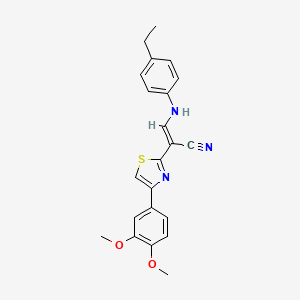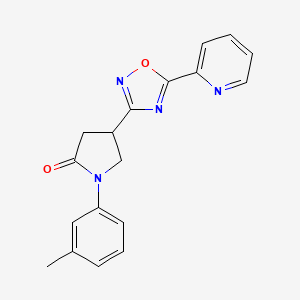
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H18ClN3O2S and its molecular weight is 339.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Modification
The chemical compound 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one belongs to a broader class of substituted benzoquinazolinones and quinazolinone derivatives that have been extensively studied for their synthesis methods and potential biological activities. One notable study presents the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through the Buchwald–Hartwig amination process. These compounds exhibited significant anticancer activities, highlighting their relevance in the development of new therapeutic agents (Nowak et al., 2014).
Anticancer and Antitumor Activities
Research into quinazolinone derivatives has uncovered their potential as anticancer and antitumor agents. For instance, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave-assisted techniques were evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds showed promise in inhibiting virus replication, pointing to their potential utility in treating viral infections and cancer (Selvam et al., 2007).
Biological Activities Beyond Oncology
Beyond their anticancer properties, quinazolinone derivatives have been studied for a range of biological activities. For example, the synthesis and biological evaluation of novel quinazolinone derivatives as diuretic agents have been documented, offering insights into the versatility of these compounds in medical research (Maarouf et al., 2004). This reflects the compound's potential applicability across different therapeutic areas, underlining the importance of ongoing research into its diverse biological effects.
Antimicrobial and Antiviral Properties
Some studies have also highlighted the antimicrobial and antiviral properties of quinazolinone derivatives. For instance, in vitro microbial studies of newly synthesized azetidinones derivatives, containing quinazolinone moieties, showed significant activity against various microbial strains. These findings support the exploration of quinazolinone derivatives for antimicrobial applications, which could be crucial in addressing antibiotic resistance (Lokh et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one with 3-morpholin-4-ylpropan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one", "3-morpholin-4-ylpropan-1-amine" ], "Reaction": [ "To a stirred solution of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one in a suitable solvent, add 3-morpholin-4-ylpropan-1-amine and a suitable catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the solid obtained.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
Número CAS |
422527-24-0 |
Fórmula molecular |
C15H18ClN3O2S |
Peso molecular |
339.84 |
Nombre IUPAC |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
Clave InChI |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



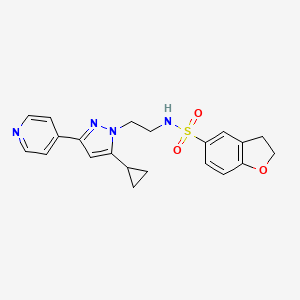
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)

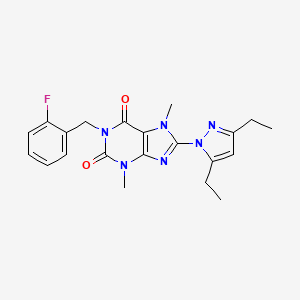
![N-(3-chloro-4-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2658707.png)
